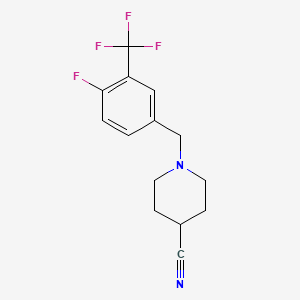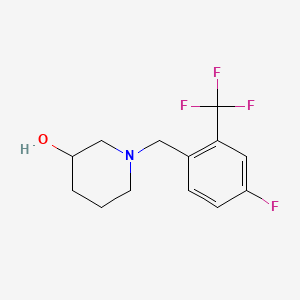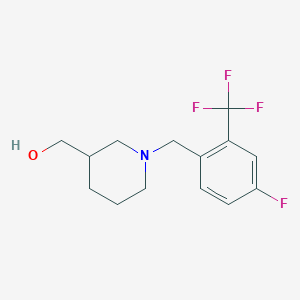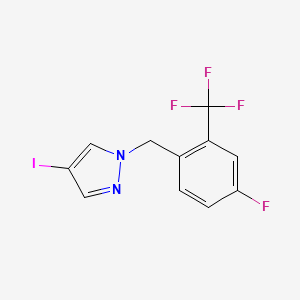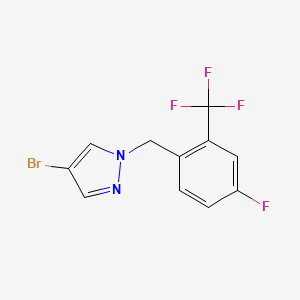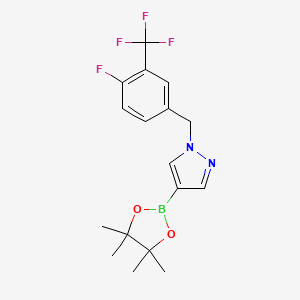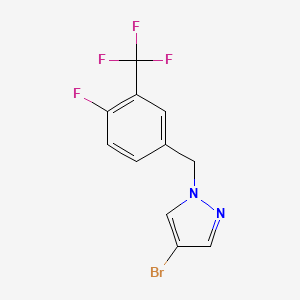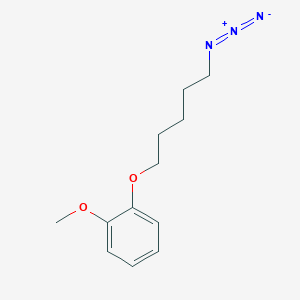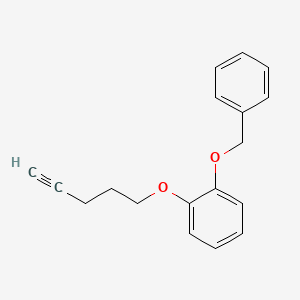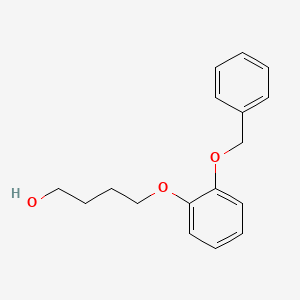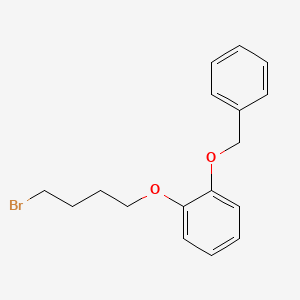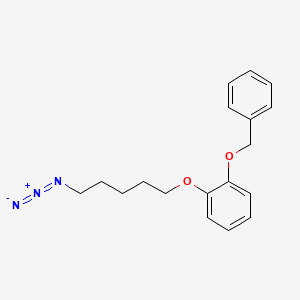
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is an organic compound that features both azide and benzyl ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene typically involves a multi-step process:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzyl alcohol and 5-bromopentyl azide.
Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 2-hydroxybenzyl alcohol with 5-bromopentyl azide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in an aprotic solvent like DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Click Chemistry: Copper(I) catalysts in the presence of an alkyne.
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of primary amines.
Click Chemistry: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Wirkmechanismus
The mechanism of action of 1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene depends on the specific application and reaction it is involved in. For example:
Click Chemistry: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((5-Azidopentyl)oxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
1-((5-Azidopentyl)oxy)-4-benzyloxybenzene: Similar structure but with the benzyloxy group in the para position.
1-((5-Azidopentyl)oxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene is unique due to the presence of both azide and benzyloxy functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
1-(5-azidopentoxy)-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c19-21-20-13-7-2-8-14-22-17-11-5-6-12-18(17)23-15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNIEWCOFFBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

